(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol
Description
(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic amine-alcohol compound characterized by a strained [2.1.1] azabicyclo framework with a methanol group at position 1 and an ethyl substituent at position 4.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-8(4-7,6-10)9-5-7/h9-10H,2-6H2,1H3 |
InChI Key |
GYSQWFHCZJIUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(NC2)CO |
Origin of Product |
United States |
Preparation Methods
Ring Expansion of 1-Azabicyclo[1.1.0]butanes with Electron-Deficient Olefins
One efficient approach to synthesize azabicyclo[2.1.1]hexanes involves the ring expansion of 1-azabicyclo[1.1.0]butanes using electron-deficient alkenes such as dimethyl 2,3-dicyanofumarate. This method was reported in detail by researchers studying the reaction of 1-azabicyclo[1.1.0]butanes with 2,3-dicyanofumarates in dichloromethane at room temperature (25 °C).
- Reaction Mechanism: The reaction proceeds via a zwitterionic intermediate formed by nucleophilic attack of the azabicyclobutane nitrogen on the electron-deficient alkene. This intermediate undergoes a 1,5-ring closure to yield the azabicyclo[2.1.1]hexane framework.
- Stereoselectivity: The product is obtained as a mixture of cis- and trans-isomers, with typical cis:trans ratios around 1:3 or 2:3 depending on substituents and ester groups on the fumarate.
- Substituent Effects: The presence of an ethyl group at the 4-position (analogous to 3-ethyl substitution in related studies) can influence ring closure efficiency and stereochemical outcomes. Notably, steric hindrance from substituents at C(2) may prevent ring closure.
- Solvent and Conditions: Dichloromethane is used as solvent; reactions are stirred at room temperature for approximately 15 hours to ensure complete conversion.
- Isolation: Products are isolated by evaporation of solvent and chromatographic separation on silica gel preparative plates.
This method is adaptable to various ester substituents on the fumarate, including methyl, ethyl, and isopropyl esters, which affect yield and isomer ratios.
Trapping of Zwitterionic Intermediates with Methanol
In the presence of methanol, the zwitterionic intermediate formed during the ring expansion can be trapped to yield stabilized adducts rather than proceeding to ring closure.
- Outcome: Instead of forming bicyclic azabicyclo[2.1.1]hexanes, methanol addition leads to elimination of HCN and formation of push-pull stabilized products.
- Implication: This trapping reaction provides mechanistic insight and alternative synthetic routes to functionalized azabicyclic derivatives.
- Reaction Conditions: Methanol is used as a trapping reagent in dichloromethane at room temperature.
Reduction of 1-Azabicyclo[2.1.1]hexan-2-ones to Alcohols
Another key step in preparing this compound involves reduction of the corresponding bicyclic ketone precursor.
- Reagents: Sodium borohydride (NaBH4) in methanol is employed for the selective reduction of the ketone to the corresponding alcohol.
- Procedure: The ketone (e.g., 1-phenylbicyclo[2.1.1]hexan-2-one analogues) is dissolved in methanol, cooled to 0 °C, and NaBH4 is added portionwise. The mixture is stirred overnight at room temperature.
- Yield: Quantitative or high yields of the corresponding alcohols are reported.
- Purification: After reaction completion, solvents are evaporated under reduced pressure, and the product is purified by flash chromatography or recrystallization.
- Characterization: 1H NMR spectra confirm the structure, showing characteristic shifts for the bicyclic protons and the hydroxymethyl group.
General Synthetic Sequence Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ring expansion of azabicyclobutane | 1-Azabicyclo[1.1.0]butane + dimethyl 2,3-dicyanofumarate, CH2Cl2, rt, 15 h | Mixture of cis/trans 1-azabicyclo[2.1.1]hexanes |
| 2 | Optional methanol trapping | Methanol added during ring expansion | Methanol adducts, no bicyclic closure |
| 3 | Ketone reduction | NaBH4 in MeOH, 0 °C to rt, overnight | Corresponding bicyclic alcohols |
| 4 | Purification | Flash chromatography or recrystallization | Pure this compound |
Experimental Data and Analytical Characterization
Representative NMR Data for Bicyclic Alcohols
- 1H NMR (300 MHz, CDCl3): Multiplets around δ 7.2–7.4 ppm correspond to aromatic protons (if phenyl substituent present); signals at δ 4.2–4.3 ppm correspond to the proton adjacent to the nitrogen and hydroxyl group; aliphatic protons appear between δ 1.5 and 2.5 ppm with characteristic splitting patterns consistent with bicyclic ring protons.
Mechanistic Insights and Literature Corroboration
- The ring expansion mechanism involves zwitterionic intermediates that can be trapped or proceed to ring closure depending on reaction conditions.
- Steric and electronic effects of substituents on the azabicyclobutane and fumarate influence the reaction pathway and product distribution.
- Crystallographic studies confirm the stereochemistry of isolated bicyclic products.
- The methodology is supported by multiple independent studies published in peer-reviewed journals such as Heterocycles and Organic & Biomolecular Chemistry.
Summary and Research Outlook
The preparation of this compound is efficiently achieved via ring expansion of 1-azabicyclo[1.1.0]butanes with electron-deficient fumarates, followed by selective reduction of ketone intermediates. Control of reaction conditions, such as solvent choice, temperature, and presence of trapping agents like methanol, allows for modulation of product stereochemistry and yield. This synthetic route is well-documented with comprehensive mechanistic and analytical data, offering a robust platform for further functionalization and application of azabicyclic scaffolds in synthetic and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Parent Compound: {2-Azabicyclo[2.1.1]hexan-1-yl}methanol (CAS 637739-99-2)
- Molecular Formula: C₆H₁₁NO
- Molecular Weight : 113.16 g/mol
- Key Differences : Lacks the 4-ethyl substituent, resulting in lower molecular weight and reduced steric hindrance.
- Properties : Available as a powder with purity ≥95% and applications in life science research. The absence of the ethyl group likely decreases lipophilicity, affecting membrane permeability in biological systems .
Carboxylic Acid Derivative: 4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride (CAS 2648940-79-6)
- Molecular Formula: C₈H₁₄ClNO₂
- Molecular Weight : 191.7 g/mol
- Key Differences: Replaces the methanol group with a carboxylic acid, forming a hydrochloride salt. The ethyl group remains at position 4.
- The carboxylic acid moiety introduces polarity, contrasting with the alcohol functionality in the target compound .
Carbamate Derivative: N-({4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl) Carbamate Hydrochloride
Bicyclo Ring Variants
- 2-Azabicyclo[2.2.1]heptan-3-ylmethanol (CAS 347381-85-5): Similarity Score: 0.91 Key Differences: Larger [2.2.1] framework reduces ring strain, possibly increasing conformational flexibility .
Data Table: Structural and Commercial Comparison
Commercial and Research Relevance
The hydrochloride salt of the parent compound ({2-azabicyclo[2.1.1]hexan-1-yl}methanol) is supplied globally by companies like American Elements and Hubei Shunda, indicating its utility in drug discovery .
Biological Activity
(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol, often referred to as its hydrochloride salt, is a bicyclic compound notable for its unique azabicyclo structure, which includes a nitrogen atom within a bicyclic framework. This compound has garnered interest due to its potential biological activities, including interactions with various biological targets and applications in medicinal chemistry.
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 177.67 g/mol. Its structure is characterized by the presence of a hydroxymethyl group, which significantly influences its reactivity and biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 177.67 g/mol |
| CAS Number | 2648938-77-4 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and antimicrobial properties.
Neuropharmacological Effects
The compound's bicyclic structure may confer neuroactive properties similar to other bicyclic amines. Studies have suggested that compounds with similar structures can interact with neurotransmitter systems, potentially affecting mood and cognitive functions.
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. For instance, it has been hypothesized to interact with bacterial cell membranes or inhibit specific metabolic pathways in bacteria, although detailed studies are still required to elucidate these mechanisms fully.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of structurally related compounds, which can provide insights into the potential effects of this compound.
Study 1: Interaction with Bacterial Targets
In a study examining compounds with azabicyclic structures, researchers found that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported at levels indicating potential therapeutic applications against resistant strains .
Study 2: Neuroactive Properties
Another study explored the neuroactive effects of related bicyclic amines in animal models, demonstrating alterations in behavior consistent with modulation of serotonin and dopamine pathways. This suggests that this compound may have similar effects, warranting further investigation into its pharmacodynamics and therapeutic potential in treating neurological disorders .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol?
- Methodology : Multi-step synthesis typically involves cyclization reactions and functional group modifications. For example, bicyclic cores are often constructed via intramolecular [2+2] or [3+2] cycloadditions, followed by ethyl and hydroxymethyl group installation. Key steps include:
- Cyclization : Use Lewis acids (e.g., BF₃·OEt₂) to promote bicyclo[2.1.1]hexane formation .
- Ethylation : Introduce the ethyl group via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Hydroxymethylation : Employ reductive amination or alcohol protection/deprotection strategies .
- Optimization : Adjust reaction solvents (e.g., THF vs. DCM), temperatures, and catalysts to improve yields. Purification via column chromatography or crystallization ensures high purity .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm bicyclic structure, ethyl group (δ ~1.2 ppm for CH₃), and hydroxymethyl (δ ~3.5 ppm for CH₂OH) .
- HRMS : Validate molecular formula (C₈H₁₅NO) and isotopic pattern .
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) .
- TGA/DSC : Assess thermal stability under standard lab conditions .
Advanced Research Questions
Q. How do substituents on the bicyclic core influence biological activity?
- Structure-Activity Relationship (SAR) :
- Design Strategy : Replace ethyl with bulkier groups (e.g., isopropyl) to study steric effects on target interactions .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Case Study : Discrepancies in antimicrobial activity may arise from:
- Assay Variability : Standardize MIC testing using CLSI guidelines .
- Structural Isomerism : Confirm stereochemistry via X-ray crystallography or NOESY .
- Computational Tools :
- Molecular Docking : Compare binding modes of enantiomers to target enzymes (e.g., cytochrome P450) .
- MD Simulations : Assess stability of ligand-target complexes under physiological conditions .
Q. What strategies are effective for studying its mechanism of action in neurological targets?
- In Vitro Approaches :
- Radioligand Binding Assays : Screen against GABAₐ or NMDA receptors .
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cells .
- In Vivo Models :
- Rodent Behavioral Tests : Evaluate anxiolytic or anticonvulsant effects using elevated plus maze or PTZ-induced seizures .
- Mechanistic Probes : Synthesize fluorescent derivatives (e.g., BODIPY conjugates) for live-cell imaging .
Methodological Challenges and Solutions
Q. How to address instability during storage or reaction conditions?
- Stability Profile :
- pH Sensitivity : Degrades in acidic conditions (pH < 4); store in neutral buffers .
- Light Sensitivity : Use amber vials to prevent photodegradation .
Q. What computational methods predict metabolic pathways?
- Tools :
- CYP450 Metabolism Prediction : Use MetaCore or Schrödinger’s ADMET Predictor .
- QM/MM Simulations : Map oxidation sites on the bicyclic core .
- Experimental Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
Comparative Analysis with Analogues
Q. How does this compound compare to structurally similar azabicyclic derivatives?
- Key Comparisons :
| Compound | Structural Differences | Bioactivity | Reference |
|---|---|---|---|
| 4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate | Ester vs. alcohol | Lower CNS penetration | |
| 2-Benzyl-2-azabicyclo[2.1.1]hexan-1-ylmethanol | Benzyl vs. ethyl | Enhanced enzyme inhibition |
- Unique Features : The hydroxymethyl group enables hydrogen bonding absent in carboxylate analogues, improving target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
